molecular formula C23H19ClN4O4 B6510302 2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide CAS No. 902964-62-9

2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B6510302
CAS No.: 902964-62-9
M. Wt: 450.9 g/mol
InChI Key: NNIDRIGGSIKFAH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . They have considerable chemical significance and biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives often involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered unsaturated ring composed of carbon and nitrogen . The most abundant pyrimidines are uracil, cytosine, and thymine . Pyrimidines are also known as m-diazine or 1,3-diazone .


Chemical Reactions Analysis

Pyrimidine and its derivatives play a wide role in drug discovery processes and are used as parent substances for the synthesis of a wide variety of heterocyclic compounds and raw materials for drug synthesis . They are crucial in the theoretical development of heterocyclic chemistry and in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a related compound has a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C . Its FT-IR (ν max/cm −1) values are: 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), 689 (Cl) .

Mechanism of Action

Target of Action

The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is essential for the action of folate-dependent enzymes .

Mode of Action

The compound inhibits DHFR with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the folate metabolic pathway . By inhibiting DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate . This disrupts the synthesis of pyrimidine and purine, which are essential components of RNA and DNA . The disruption of these biochemical pathways leads to the death of cancer cells .

Pharmacokinetics

Similar compounds have been found to interact with neuronal voltage-sensitive sodium (site 2) and l-type calcium channels . These interactions could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of RNA and DNA synthesis . This occurs due to the reduction in the quantity of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . The disruption of these biochemical pathways leads to the death of cancer cells .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature

Future Directions

Pyrimidine derivatives have shown considerable potential in drug discovery processes due to their diverse biological activities . Future research could focus on synthesizing a variety of pyrimidine derivatives and testing their biological activities to discover new therapeutic agents .

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-32-19-11-5-4-10-18(19)26-20(29)14-27-21-16(8-6-12-25-21)22(30)28(23(27)31)13-15-7-2-3-9-17(15)24/h2-12H,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDRIGGSIKFAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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